molecular formula C12H14N2O4 B1229981 Cyclo(seryltyrosyl) CAS No. 21754-31-4

Cyclo(seryltyrosyl)

Cat. No. B1229981
CAS RN: 21754-31-4
M. Wt: 250.25 g/mol
InChI Key: CHYMARRIVIIBNV-UWVGGRQHSA-N
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Description

Synthesis Analysis

The synthesis of cyclo(seryltyrosyl) and related cyclic dipeptides often involves strategies like ring-closing metathesis or cyclization reactions. For example, a study by Cong and Yao (2006) utilized ring-closing metathesis and diastereoselective Grignard reactions, highlighting the use of L-serine as a starting material in place of more commonly used acids (Cong & Yao, 2006).

Molecular Structure Analysis

Cyclic dipeptides exhibit interesting structural features due to their constrained cyclic framework. For instance, Karle, Ranganathan, and Haridas (1998) described the crystal structures of a novel class of cyclodepsipeptides, showing unique secondary structural features and self-assembly patterns in the solid state (Karle, Ranganathan, & Haridas, 1998).

Chemical Reactions and Properties

Cyclo(seryltyrosyl) and similar compounds can undergo various chemical reactions, reflecting their functional group reactivity. The study by Marchini et al. (2010) on the synthesis of diastereomeric cyclo[Asp-N-Bn-Ser] diketopiperazines explores the selective O-acylation and O,N-acyl transfer, demonstrating the chemical versatility of these cyclic peptides (Marchini et al., 2010).

Physical Properties Analysis

The physical properties of cyclo(seryltyrosyl) derivatives, such as solubility, melting point, and crystal structure, can be inferred from studies like that of Swenson, Habermann, and Murphy (1996), which determined the crystal structures of related diketopiperazines. These structures often form extended chains or networks through hydrogen bonding, influencing their physical properties (Swenson, Habermann, & Murphy, 1996).

Chemical Properties Analysis

The chemical properties of cyclo(seryltyrosyl) are characterized by their reactivity towards various chemical reagents and conditions. Studies like that by Zanotti et al. (2009) on the synthesis and crystal structure of cyclodepsipeptides provide insight into the reactivity and stability of these cyclic compounds under different chemical environments (Zanotti et al., 2009).

Scientific Research Applications

Cyclodipeptides (CDP) :

  • Application : Cyclodipeptides represent a diverse family of small, highly stable, cyclic peptides that are produced as secondary functional metabolites or side products of protein metabolism by bacteria, fungi, and animals .
  • Methods of Application : They are widespread in nature, and exhibit a broad variety of biological and pharmacological activities .
  • Results or Outcomes : Due to their stability and diversity, cyclodipeptides have potential applications in various scientific fields .

Cyclodextrins :

  • Scientific Field : Chemistry, Pharmacy, Biology, Medicine, Biomedicine, Food, Beverage Industry, Cosmetology and Hygiene, Chromatography, Catalysis, Biotechnology, Agrochemistry, and Remediation .
  • Application : Cyclodextrins and their derivatives have been of great interest to scientists and researchers in both academia and industry for over a century. Many of the industrial applications of cyclodextrins have arisen from their ability to encapsulate, either partially or fully, other molecules, especially organic compounds .
  • Methods of Application : Cyclodextrins are non-toxic oligopolymers of glucose that help to increase the solubility of organic compounds with poor aqueous solubility, can mask odors from foul-smelling compounds, and have been widely studied in the area of drug delivery .
  • Results or Outcomes : The wide range of novel applications of cyclodextrins is mainly due to their unique structural properties .

Food Industry :

  • Application : In Japan, for more than two decades, cyclodextrins have been approved as “modified starch” for food applications, serving to mask odors in fresh food and to stabilize fish oils . Also, CDs act as molecular encapsulants, protecting the flavor .
  • Methods of Application : The use of cyclodextrins in the food industry is mainly due to their ability to form inclusion complexes with various molecules, especially organic compounds .
  • Results or Outcomes : The use of cyclodextrins in the food industry has improved the quality and shelf-life of many food products .

Pharmacy and Medicine :

  • Application : Cyclodextrins (CDs) are abundantly explored in the field of medicines for the design of various types of drug delivery systems .
  • Methods of Application : They are cyclic oligosaccharides carrying α (1,4) glucopyranose units and able to build aqueous soluble inclusion complexes with various small and large drug molecules .
  • Results or Outcomes : The use of cyclodextrins in medicine has led to the development of more effective and safer drugs .

Cosmetics, Toiletries, and Hygiene :

  • Application : Cyclodextrins are used in cosmetics, toiletries, and hygiene products due to their ability to form inclusion complexes with various molecules .
  • Methods of Application : They can encapsulate other molecules, especially organic compounds, which can help to increase the solubility of organic compounds with poor aqueous solubility, and can mask odors from foul-smelling compounds .
  • Results or Outcomes : The use of cyclodextrins in these fields has improved the quality and effectiveness of many products .

Biotechnology and Nanotechnology :

  • Application : Cyclodextrins and their derivatives have a wide variety of practical applications in biotechnology and nanotechnology .
  • Methods of Application : Their ability to form inclusion complexes with various molecules through host-guest interactions is utilized in these fields .
  • Results or Outcomes : The use of cyclodextrins in biotechnology and nanotechnology has led to the development of more effective and safer technologies .

Safety And Hazards

Specific safety and hazards information for Cyclo(seryltyrosyl) was not found in the search results. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

Cyclo(seryltyrosyl) and its derivatives have potential biological activities2. Research on marine-derived cyclic peptides, including those related to Cyclo(seryltyrosyl), showed promising antitumor and antibiotic activities2. This suggests potential future directions in the field of medicinal chemistry and drug discovery.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

(3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-6-10-12(18)13-9(11(17)14-10)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6H2,(H,13,18)(H,14,17)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYMARRIVIIBNV-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176156
Record name Cyclo(seryltyrosyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(seryltyrosyl)

CAS RN

21754-31-4
Record name Cyclo(seryltyrosyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021754314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(seryltyrosyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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